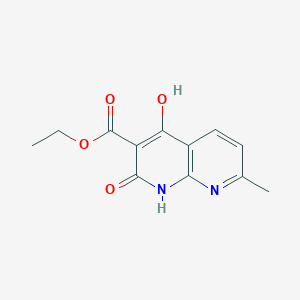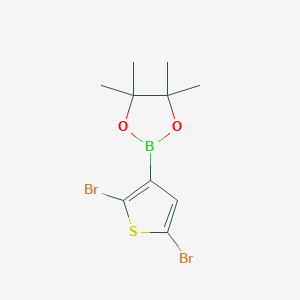
2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
“2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a chemical compound with the CAS Number: 942070-22-6 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2 and 5 positions with bromine atoms. Attached to the 3 position of the thiophene ring is a 1,3,2-dioxaborolane ring, which is a five-membered ring with two carbon atoms, one boron atom, and two oxygen atoms. The boron atom in the 1,3,2-dioxaborolane ring is further substituted with four methyl groups .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Applications De Recherche Scientifique
-
Organic Synthesis
- Field : Organic Chemistry .
- Application : The compound “2- { [ (tert-butoxy)carbonyl]amino}-3- (2,5-dibromothiophen-3-yl)propanoic acid” is a derivative of 2,5-Dibromothiophene and is used in organic synthesis .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway and the target molecule. Typically, it involves reaction with other organic compounds under controlled conditions .
- Results : The outcomes of such syntheses are typically new organic compounds with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
-
Material Science
- Field : Material Science .
- Application : 2,5-Dibromothiophene is used in the synthesis of various materials .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway and the target material. It typically involves reaction with other compounds under controlled conditions .
- Results : The outcomes of such syntheses are typically new materials with potential applications in various fields such as electronics, photonics, and energy storage .
-
Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry .
- Application : The compound “2- { [ (tert-butoxy)carbonyl]amino}-3- (2,5-dibromothiophen-3-yl)propanoic acid” is a derivative of 2,5-Dibromothiophene and is used in the synthesis of pharmaceuticals .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway and the target molecule. Typically, it involves reaction with other organic compounds under controlled conditions .
- Results : The outcomes of such syntheses are typically new pharmaceutical compounds with potential therapeutic applications .
-
Chemical Industry
- Field : Chemical Industry .
- Application : “(2,5-Dibromothiophen-3-yl)methanol” is a derivative of 2,5-Dibromothiophene and is used in the chemical industry .
- Method : The specific methods of application or experimental procedures would depend on the specific synthesis pathway and the target compound. It typically involves reaction with other compounds under controlled conditions .
- Results : The outcomes of such syntheses are typically new compounds with potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals .
Safety And Hazards
The compound has been classified with the signal word “Warning” and it has hazard statements H315, H319, H335 . These indicate that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The recommended precautionary statements are P261, P305, P338, P351 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
Propriétés
IUPAC Name |
2-(2,5-dibromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBr2O2S/c1-9(2)10(3,4)15-11(14-9)6-5-7(12)16-8(6)13/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVYFWMGZNOTBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBr2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700014 | |
| Record name | 2-(2,5-Dibromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dibromothiophen-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
942070-22-6 | |
| Record name | 2-(2,5-Dibromo-3-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942070-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dibromothiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



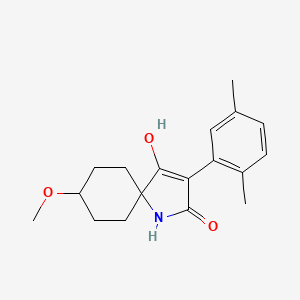
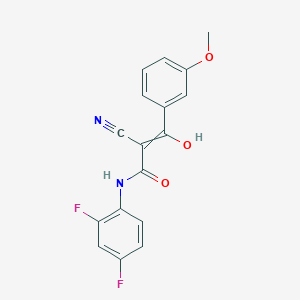
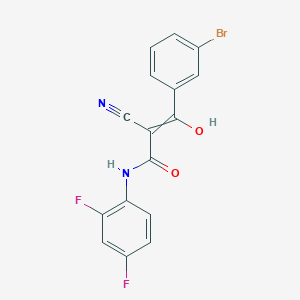
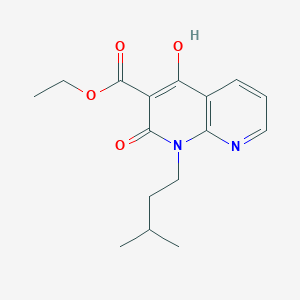
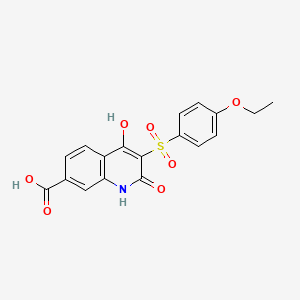
![Ethyl 5-hydroxy-8-methyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395597.png)
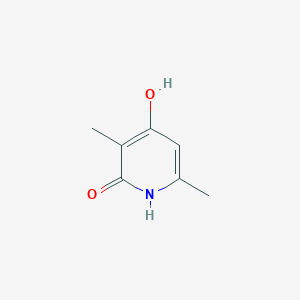
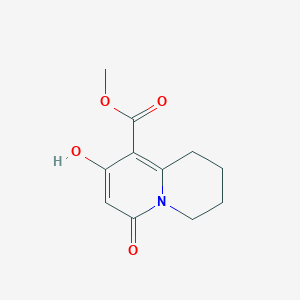
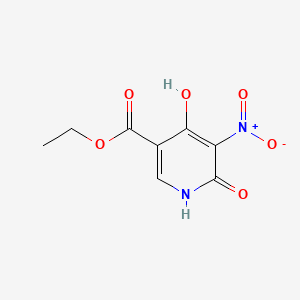
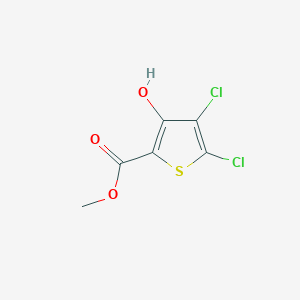
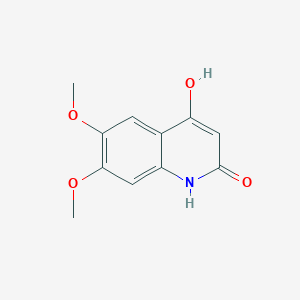
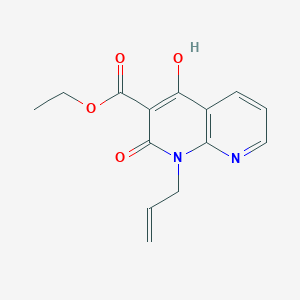
![Ethyl 5-hydroxy-7-oxo-2,8-diphenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395606.png)
